REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][C:12](=[O:15])[CH2:13][CH3:14])=[CH:4][C:3]=2[O:2]1.[CH2:16]=O.Cl.[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1>>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][C:12](=[O:15])[CH:13]([CH3:16])[CH2:14][N:19]3[CH2:24][CH2:23][O:22][CH2:21][CH2:20]3)=[CH:4][C:3]=2[O:2]1 |f:2.3|
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=CC(CC)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCOCC1
|
Name
|
alcohol
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
The alcohol is removed
|
Type
|
EXTRACTION
|
Details
|
The product is then extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
re-extracted with benzene
|
Type
|
CUSTOM
|
Details
|
A yellow oil is obtained which
|
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=CC(C(CN1CCOCC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |